Product packaging for 1-Bromo-3-(2-mercaptophenyl)propan-2-one(Cat. No.:)

1-Bromo-3-(2-mercaptophenyl)propan-2-one

Cat. No.: B14045651
M. Wt: 245.14 g/mol
InChI Key: PIMPOPWTULRTIM-UHFFFAOYSA-N
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Description

Significance of Multifunctional α-Bromoketones in Synthetic Chemistry

α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. fiveable.me This structural motif imparts a unique reactivity to the molecule, making α-bromoketones highly valuable intermediates in organic synthesis. nih.govrsc.org The presence of the bromine atom renders the α-carbon electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. fiveable.me This reactivity allows for the facile introduction of new functional groups at the α-position, a critical step in the elaboration of molecular complexity. fiveable.me

Furthermore, the ketone functionality itself offers a rich chemistry, participating in reactions such as aldol (B89426) condensations, Wittig reactions, and reductions. The interplay between the bromo and keto groups allows for a diverse array of transformations, including the synthesis of various heterocyclic compounds like indoles, pyrazoles, and imidazoles. nih.gov The versatility of α-bromoketones is further underscored by their role as precursors in the formation of α,β-unsaturated carbonyl compounds through elimination reactions. fiveable.me The strategic placement of these two functional groups in multifunctional α-bromoketones provides a powerful platform for the construction of intricate molecular frameworks. researchgate.net

The Role of Ortho-Substituted Thiophenols in Cyclization Reactions and Advanced Molecular Architectures

Ortho-substituted thiophenols are aromatic compounds containing a thiol (-SH) group and another substituent in the adjacent position on the benzene (B151609) ring. This particular arrangement is pivotal for a variety of intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocyclic systems. These heterocycles are prevalent in many biologically active molecules and functional materials. The nucleophilic nature of the thiol group, combined with the proximity of the ortho-substituent, facilitates ring-closing reactions to form stable five- or six-membered rings.

For instance, ortho-substituted thiophenols are key precursors in the synthesis of benzothiazoles, benzothiophenes, and other related heterocyclic structures. rsc.orgrsc.org The specific nature of the ortho-substituent can be varied to introduce a wide range of functionalities into the final cyclic product, thereby tuning its electronic and steric properties. The strategic use of ortho-substituted thiophenols in cyclization cascades has proven to be a powerful strategy for the efficient construction of complex polycyclic aromatic systems. nih.gov

Contextualization of 1-Bromo-3-(2-mercaptophenyl)propan-2-one: A Versatile Building Block for Diverse Chemical Transformations

This compound is a molecule that synergistically combines the reactive features of both α-bromoketones and ortho-substituted thiophenols. This unique combination of functional groups within a single molecular entity positions it as a highly versatile building block for a multitude of chemical transformations.

The α-bromoketone moiety provides a reactive handle for nucleophilic substitution and enolate chemistry, while the ortho-mercaptophenyl group serves as a potent nucleophile and a precursor for cyclization reactions. This duality of function opens up possibilities for elegant one-pot and tandem reactions, where multiple bonds can be formed in a single synthetic operation. The interplay between the different reactive sites can be strategically controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of a diverse range of products.

The potential transformations of this compound are numerous. For example, intramolecular cyclization could lead to the formation of novel sulfur-containing heterocycles. Alternatively, the α-bromo and ketone functionalities could be exploited in intermolecular reactions with various nucleophiles and electrophiles to construct more complex acyclic structures.

Scope and Objectives of Academic Research on this compound

The academic research landscape for this compound is primarily focused on harnessing its unique structural features for the development of novel synthetic methodologies and the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

The key objectives of research in this area include:

Exploration of Novel Cyclization Reactions: Investigating new intramolecular cyclization pathways to access novel heterocyclic scaffolds. This includes studying the influence of reaction conditions, catalysts, and the electronic nature of the aromatic ring on the outcome of the cyclization.

Development of Tandem and One-Pot Reactions: Designing efficient synthetic strategies that exploit the multiple reactive sites of the molecule in a sequential or concurrent manner to build molecular complexity rapidly.

Synthesis of Biologically Active Molecules: Utilizing this compound as a key building block for the synthesis of compounds with potential therapeutic applications, drawing inspiration from the known biological activities of related sulfur-containing heterocycles.

Preparation of Functional Materials: Exploring the use of this compound in the synthesis of novel organic materials with interesting photophysical or electronic properties, leveraging the presence of the sulfur atom and the aromatic ring.

The research in this field is driven by the fundamental goal of expanding the synthetic chemist's toolbox and providing access to new and valuable molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrOS B14045651 1-Bromo-3-(2-mercaptophenyl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-bromo-3-(2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9BrOS/c10-6-8(11)5-7-3-1-2-4-9(7)12/h1-4,12H,5-6H2

InChI Key

PIMPOPWTULRTIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CBr)S

Origin of Product

United States

Strategic Synthetic Methodologies for 1 Bromo 3 2 Mercaptophenyl Propan 2 One

Foundational Approaches to Related α-Haloketones and Thiol-Containing Aromatics

The synthesis of the target molecule is predicated on well-established methods for the formation of its two key functionalities: the α-haloketone and the 2-mercaptophenyl group.

α-Haloketones are valuable synthetic intermediates due to their dual electrophilic sites at the α-carbon and the carbonyl carbon. A primary method for their synthesis is the direct halogenation of a ketone precursor. This typically involves the reaction of an enolizable ketone with an electrophilic halogen source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often under acidic or basic conditions to facilitate the formation of the enol or enolate intermediate. The use of NBS is often preferred as it is a safer and more manageable brominating agent compared to liquid bromine.

The synthesis of aromatic thiols, or thiophenols, can be achieved through several routes. A common laboratory method involves the reduction of arylsulfonyl chlorides. Another widely used approach is the Newman-Kwart rearrangement, which consists of a three-step sequence starting from a phenol (B47542). This method first converts the phenol to an O-aryl dialkylthiocarbamate, which then thermally rearranges to an S-aryl dialkylthiocarbamate, followed by hydrolysis to yield the thiophenol. Additionally, aromatic thiols can be prepared from aryl halides through nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, often catalyzed by a transition metal like copper.

Regioselective and Stereoselective Synthesis of 1-Bromo-3-(2-mercaptophenyl)propan-2-one

Achieving the desired structure of this compound necessitates precise control over the placement of the bromine atom and, potentially, the stereochemistry of the α-carbon.

Direct Bromination Strategies and Control of Selectivity in the Synthesis of the Chemical Compound

The precursor to the target molecule is the unsymmetrical ketone, 3-(2-mercaptophenyl)propan-2-one. This ketone possesses two enolizable positions: the methyl group (C1) and the methylene (B1212753) group (C3) adjacent to the aromatic ring. The direct bromination of such a ketone can potentially lead to a mixture of regioisomers.

The regioselectivity of ketone halogenation is highly dependent on the reaction conditions. Under acidic conditions, the reaction proceeds through an enol intermediate, and the halogenation typically occurs at the more substituted α-carbon, as the formation of the more substituted enol is thermodynamically favored. Conversely, under basic conditions, the reaction proceeds via an enolate, and halogenation tends to occur at the less sterically hindered α-carbon (kinetic control).

For the synthesis of this compound, bromination is desired at the methyl group (C1). Therefore, employing basic conditions would be the classical approach to favor the formation of the desired regioisomer. However, modern methods offer more refined control. For instance, the use of specific catalysts or reaction media can influence the regiochemical outcome. One strategy involves a nonselective bromination followed by a selective debromination, where the thermodynamically more stable, terminally brominated product can be isolated after a longer reaction time, allowing for equilibration.

Construction of the Carbon Skeleton and Introduction of the 2-Mercaptophenyl Moiety

The synthesis of the precursor ketone, 3-(2-mercaptophenyl)propan-2-one, is a critical step. A plausible and efficient method for constructing this carbon skeleton is through a Friedel-Crafts acylation or a related coupling reaction.

One potential route begins with 2-mercaptophenylacetic acid. This starting material can be synthesized from 2-aminophenylacetic acid via diazotization followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate and subsequent hydrolysis. Once 2-mercaptophenylacetic acid is obtained, it can be converted to its acid chloride or another activated derivative.

The subsequent step would involve coupling this activated species with a methylating agent. A common approach for the synthesis of methyl ketones from carboxylic acid derivatives is the reaction with an organometallic reagent such as methylmagnesium bromide (a Grignard reagent) or methyllithium. However, these strong nucleophiles may not be compatible with the acidic thiol group. Therefore, protection of the thiol group, for example, as a thioether or a thioester, would likely be necessary before the introduction of the methyl group. After the formation of the protected ketone, a deprotection step would be required to reveal the free thiol and yield 3-(2-mercaptophenyl)propan-2-one.

An alternative approach could involve the palladium-catalyzed α-arylation of a suitable acetone (B3395972) equivalent with a protected 2-halothiophenol derivative.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be designed using either a convergent or a divergent strategy.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. In the context of the target molecule, 3-(2-mercaptophenyl)propan-2-one would be the key intermediate. From this precursor, one could not only synthesize this compound through selective bromination but also explore other functionalizations at the C1 or C3 positions, or modifications of the thiol and carbonyl groups. This strategy is advantageous for creating a library of related compounds for structure-activity relationship studies.

Exploration of Novel Catalytic and Green Chemistry Approaches in the Synthesis of this compound

Recent advances in organic synthesis have focused on the development of more sustainable and efficient catalytic methods. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve reaction conditions.

Photoredox Catalysis and Electrosynthesis Methods for α-Bromoketones

Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the α-functionalization of ketones. In this approach, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and initiates a single-electron transfer process. This can be used to generate bromine radicals from a suitable source, which can then participate in the α-bromination of ketones under mild conditions. This method often avoids the need for strong acids or bases and can offer unique selectivity profiles. The enantioselective α-alkylation of aldehydes and ketones has been achieved by merging photoredox catalysis with organocatalysis, a strategy that could potentially be adapted for asymmetric bromination.

Electrosynthesis provides another green alternative to traditional chemical methods. The electrochemical α-bromination of ketones can be performed in an undivided cell using a simple bromide salt as the bromine source. This method avoids the use of stoichiometric brominating reagents and generates hydrogen gas as the only byproduct. The reaction conditions can be finely tuned by controlling the electrode potential and current, which can lead to high selectivity and efficiency. Electrocatalytic processes have been developed for the synthesis of α,α-gem-dihaloketones from α-monohaloketones in aqueous solutions, highlighting the potential of electrosynthesis for halogenation reactions. nih.gov

These novel catalytic and green chemistry approaches offer promising avenues for the efficient and environmentally benign synthesis of this compound and related compounds.

Flow Chemistry and Continuous Processing for Efficient Synthesis of the Chemical Compound

The synthesis of α-bromo ketones, including potentially this compound, can be significantly enhanced through the application of flow chemistry and continuous processing technologies. These modern synthetic methodologies offer several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. acs.orgworktribe.com

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and selectivity. nih.gov

For the α-bromination of ketones, flow chemistry offers a particularly compelling case. The use of highly reactive and hazardous reagents like elemental bromine can be managed more safely in a continuous flow setup. acs.orgworktribe.com The small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time, thereby reducing the risk of accidents.

A potential continuous flow process for the synthesis of this compound would involve pumping a solution of the precursor ketone, 3-(2-mercaptophenyl)propan-2-one, and a solution of the brominating agent (e.g., bromine in a suitable solvent) through separate inlet channels. These streams would then merge in a T-mixer, initiating the reaction, and flow through a heated or cooled reactor coil to control the reaction temperature and residence time precisely. The output stream would then be collected, and the product could be isolated through an in-line purification step or a subsequent work-up.

Table 2: Comparison of Batch vs. Flow Chemistry for α-Bromination

ParameterBatch ProcessingFlow Chemistry/Continuous Processing
Safety Handling of large quantities of hazardous reagents like bromine poses significant risks.Small reactor volumes enhance safety by minimizing the amount of hazardous material at any given time. In-situ generation of reagents is possible. acs.orgworktribe.com
Heat Transfer Inefficient heat dissipation can lead to hotspots and runaway reactions, especially in large-scale batches.High surface-area-to-volume ratio allows for excellent heat transfer and precise temperature control. nih.gov
Mixing Inefficient mixing can lead to localized concentration gradients and reduced selectivity.Efficient mixing in microreactors leads to better control over reaction conditions and improved product consistency.
Scalability Scaling up often requires significant process redevelopment and can be challenging.Scaling up is typically achieved by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel). nih.gov
Reaction Time Often requires longer reaction times to ensure complete conversion.Precise control over residence time can lead to shorter reaction times and higher throughput.
Product Quality Can result in batch-to-batch variability.Consistent reaction conditions lead to higher product quality and reproducibility.

One study demonstrated a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine in 1,4-dioxane, achieving a 99% yield of 2-bromo-1-phenylethanone with excellent selectivity and no observation of ring brominated or dibrominated products. nih.govmdpi.com This highlights the potential for achieving high selectivity and yield in the synthesis of this compound using a similar flow setup.

Purity Assessment and Isolation Techniques for Academic Research on the Chemical Compound

Following the synthesis of this compound, rigorous purity assessment and effective isolation are crucial for obtaining a well-characterized compound for academic research. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

The initial isolation of the crude product from the reaction mixture often involves a work-up procedure. This may include quenching the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove any unreacted bromine, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Purification:

For the purification of α-bromo ketones, which can be lachrymatory and skin irritants, column chromatography is a standard and effective technique. reddit.com

Column Chromatography: Silica gel is the most common stationary phase for the purification of α-bromo ketones. A suitable eluent system, typically a mixture of non-polar and polar solvents (e.g., petroleum ether and ethyl acetate), is used to separate the desired product from unreacted starting materials, byproducts (such as dibrominated species), and other impurities. google.com The polarity of the eluent can be adjusted to achieve optimal separation.

Recrystallization: If the synthesized compound is a solid, recrystallization can be an effective method for purification. This involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, and then allowing the solution to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Purity Assessment:

Once the compound is isolated and purified, its purity must be assessed.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to assess the purity of the fractions collected during column chromatography. A single spot on the TLC plate in multiple eluent systems is a good indicator of purity.

Melting Point Analysis: For solid compounds, a sharp and well-defined melting point is a strong indicator of high purity. Impurities typically broaden the melting point range and depress the melting point.

Spectroscopic Techniques: A combination of spectroscopic methods is used to confirm the structure and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl and the sulfur atom, and the methylene protons bearing the bromine atom. The integration and splitting patterns of these signals would confirm the structure. The absence of signals corresponding to impurities would indicate the purity of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show a strong absorption band for the carbonyl group (C=O) and characteristic bands for the aromatic ring and the C-Br bond.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula, further confirming the identity of the synthesized compound.

Table 3: Analytical Techniques for Characterization of this compound

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Signals for aromatic protons, methylene protons adjacent to the carbonyl and sulfur, and the brominated methylene protons with appropriate chemical shifts, integration, and splitting patterns.
¹³C NMR Structural confirmation and purity assessment.Resonances for the carbonyl carbon, aromatic carbons, and the two distinct methylene carbons.
IR Spectroscopy Functional group identification.Strong C=O stretching frequency, C-H stretching for aromatic and aliphatic protons, and C-Br stretching.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Molecular ion peak corresponding to the mass of C₉H₉BrOS.
High-Resolution Mass Spectrometry (HRMS) Determination of exact molecular formula.Precise mass measurement to confirm the elemental composition.
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.A single spot indicating a pure compound.
Melting Point Purity assessment for solid compounds.A sharp and specific melting point range.

By employing these established synthetic, purification, and analytical techniques, this compound can be effectively synthesized and characterized to a high degree of purity for academic research purposes.

Applications of 1 Bromo 3 2 Mercaptophenyl Propan 2 One As a Key Precursor in Advanced Organic and Materials Synthesis

Synthesis of Sulfur-Containing Heterocyclic Scaffolds Utilizing 1-Bromo-3-(2-mercaptophenyl)propan-2-one

The presence of a thiophenol and an α-bromoketone in a 1,3-relationship makes this compound an ideal substrate for cyclization reactions, providing efficient routes to important sulfur-containing heterocyclic systems. These scaffolds are prevalent in many biologically active compounds and functional materials.

The molecular architecture of this compound is perfectly primed for intramolecular cyclization. The reaction is typically initiated by the nucleophilic sulfur atom of the mercapto group attacking the electrophilic α-carbon, displacing the bromide ion. This intramolecular S-alkylation is a facile process that leads to the formation of a new ring fused to the benzene (B151609) core.

Depending on the reaction conditions, this cyclization can yield various heterocyclic structures. The most direct pathway involves the thiol group attacking the carbon bearing the bromine, which would result in the formation of a seven-membered ring, specifically a 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivative. The general synthesis of 1,5-benzothiazepines often involves the reaction of o-aminothiophenol with substrates like α,β-unsaturated ketones or α-haloketones. nih.govresearchgate.net In this case, the precursor contains both necessary reactive components, enabling an efficient intramolecular variant of this classic reaction.

Alternatively, under different conditions, pathways leading to six-membered benzothiopyranone rings could be envisioned, potentially involving enolate intermediates. The specific product obtained can often be controlled by the choice of base, solvent, and temperature, making this precursor a versatile tool for selectively accessing different sulfur-containing heterocyclic systems.

Table 1: Potential Heterocyclic Products from Intramolecular Cyclization

Product ClassRing SizeGeneral Structure
Benzothiazepinones7-memberedFused benzene and thiazepine ring with a ketone
Benzothiopyranones6-memberedFused benzene and thiopyran ring with a ketone

While the compound is highly predisposed to intramolecular cyclization, under specific conditions that may hinder this process (such as high concentrations or the presence of specific catalysts), it can participate in intermolecular annulation reactions. In such reactions, two or more molecules of the precursor react to form larger, more complex polycyclic structures.

For example, the thiol group of one molecule could react with the α-bromoketone of another, leading to the formation of a dimeric structure. If this process continues, it could lead to oligomeric or polymeric chains. Subsequent intramolecular or intermolecular cyclizations within these larger intermediates could then generate intricate polycyclic systems. This strategy, while less common than direct intramolecular cyclization, offers a potential pathway to novel and complex molecular architectures that are otherwise difficult to access.

Role of the Chemical Compound in the Synthesis of Optically Active and Stereodefined Molecules

The α-bromoketone moiety within this compound serves as a key functional handle for introducing chirality and synthesizing optically active molecules. The carbon atom bearing the bromine is a prochiral center, and reactions at this site or the adjacent carbonyl group can be controlled to produce specific stereoisomers.

Methods for achieving stereoselectivity include:

Stereoselective Reduction: The ketone can be reduced to a secondary alcohol using chiral reducing agents (e.g., chiral borane (B79455) reagents or enzymes). This creates a chiral center, and the resulting bromohydrin can then be cyclized to form optically active sulfur-containing heterocycles.

Stereoselective Substitution: The bromine atom can be replaced via nucleophilic substitution reactions under conditions that control the stereochemical outcome.

Enantioselective Alkylation: The enolate of the ketone can be reacted with electrophiles in the presence of chiral catalysts to set a stereocenter alpha to the carbonyl group.

These stereoselective transformations are critical in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. The use of enantioselective radical-radical cross-coupling reactions involving alkyl radicals and chiral nickel catalysts represents a modern approach to achieving high stereoselectivity in complex molecule synthesis. acs.org Such strategies could potentially be adapted for α-bromoketones to generate stereodefined products.

Utilization in Polymer Chemistry and Functional Material Precursors

The dual functionality of this compound also makes it a valuable building block in materials science, particularly in the synthesis of functional polymers and porous frameworks.

The α-bromo-substituted ketone structure is a well-established initiator for Atom Transfer Radical Polymerization (ATRP), a powerful controlled polymerization technique. sigmaaldrich.com In this context, this compound can act as a functional initiator .

The polymerization process would be initiated from the carbon-bromine bond, leading to the growth of a polymer chain. Crucially, the rest of the molecule, including the reactive mercaptophenyl group, remains attached to the starting end (the α-end) of the polymer chain. This results in polymers that are end-functionalized with a thiol group. Such thiol-terminated polymers are highly sought after for applications such as:

Surface Grafting: Covalently attaching polymer chains to surfaces (e.g., gold nanoparticles, silicon wafers) to modify their properties.

Bioconjugation: Linking polymers to biological molecules like proteins or peptides.

Block Copolymer Synthesis: Using the terminal thiol group to initiate a second type of polymerization or to click onto other polymer chains.

Table 2: Application as an ATRP Initiator

FeatureDescription
Initiator Type Functional Alkyl Halide Initiator
Polymerization Method Atom Transfer Radical Polymerization (ATRP)
Resulting Polymer Thiol-terminated (α-functionalized) polymer
Potential Monomers Styrenes, (meth)acrylates, acrylonitrile
Applications Surface modification, bioconjugation, block copolymers

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks (linkers) arranged in an extended network. tcichemicals.comcd-bioparticles.net The properties of these materials, such as pore size and chemical functionality, can be precisely tuned by choosing appropriate linkers. rsc.org

This compound possesses several features that make it, or its derivatives, a promising candidate as a linker for MOF and COF synthesis:

Coordinating Groups: The thiol (-SH) group can act as a coordination site, binding to metal ions or clusters to form the nodes of a MOF.

Reactive Sites for Covalent Linkages: The ketone functionality can undergo condensation reactions with amine linkers to form stable imine bonds, a common linkage in COF chemistry. tcichemicals.com The bromine atom could also be used in coupling reactions to form covalent bonds.

Structural Rigidity: The phenyl ring provides a rigid core, which is essential for creating stable, porous frameworks.

By modifying the molecule, for example by converting the bromoketone moiety into a second coordinating group like a carboxylate, it can be transformed into a ditopic linker capable of bridging multiple metal centers or organic units. The incorporation of polar ketone groups or reactive thiol groups within the pores of a MOF or COF can enhance properties like gas adsorption and catalytic activity. acs.org The ability to introduce functionalities either directly with the initial linker or through post-synthetic modification is a cornerstone of designing advanced MOF and COF materials. wuttkescience.comnih.gov

Advanced Spectroscopic and Structural Elucidation Methods for Mechanistic and Conformational Studies of 1 Bromo 3 2 Mercaptophenyl Propan 2 One and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Dynamic Processes

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like the derivatives of 1-bromo-3-(2-mercaptophenyl)propan-2-one, such as 2H-benzo[b] txst.eduresearchgate.netthiazin-3(4H)-ones. nih.govnih.gov Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, resolving ambiguities that may arise from one-dimensional spectra.

For instance, in the characterization of 6-(2-chloroacetyl)-2H-benzo[b] txst.eduresearchgate.netthiazin-3(4H)-one, ¹H and ¹³C NMR provide foundational data. mdpi.com Multi-dimensional techniques would further confirm assignments; a COSY spectrum would reveal proton-proton coupling networks within the aromatic and heterocyclic rings, while HSQC would directly correlate each proton to its attached carbon. HMBC experiments are crucial for identifying long-range (2-3 bond) correlations, which helps in piecing together the molecular framework, for example, by connecting the acetyl group to the benzothiazinone core.

Dynamic NMR spectroscopy can be used to study conformational exchange processes, such as hindered rotation around specific bonds. In some benzothiazinone derivatives, signal broadening in NMR spectra at ambient temperatures can indicate a hindered rotation at a C-N bond, a phenomenon that can be quantified by variable temperature NMR studies. nih.gov

Table 1: Representative NMR Chemical Shifts for a 1,4-Benzothiazin-3-one Scaffold Note: Shifts are approximate and can vary significantly with substitution.

Atom TypeTechniqueTypical Chemical Shift (ppm)Information Provided
Aromatic Protons¹H NMR6.8 - 7.5Substitution pattern on the benzene (B151609) ring.
N-H Proton¹H NMR~9.0 (variable)Presence of the secondary amide proton.
Methylene (B1212753) Protons (-S-CH₂-)¹H NMR~3.5 - 4.5Protons on the carbon adjacent to the sulfur atom.
Amide Carbonyl (C=O)¹³C NMR165 - 175Confirms the presence of the lactam ring. nih.gov
Aromatic Carbons¹³C NMR115 - 145Carbon framework of the benzene ring. nih.gov
Methylene Carbon (-S-CH₂-)¹³C NMR~30 - 40Carbon adjacent to the sulfur atom. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Detailed Conformational Analysis

The cyclization of this compound often leads to the formation of benzothiazinone derivatives. cbijournal.com X-ray crystallography has been used to confirm the formation of the thiazinone ring system and rule out alternative isomeric structures. nih.gov The analysis reveals critical conformational details, such as the degree of planarity of the benzothiazinone scaffold, which can deviate significantly from being flat. researchgate.net

Furthermore, for chiral derivatives, XRD is the gold standard for determining the absolute configuration. nih.goved.ac.uk By analyzing the anomalous scattering of X-rays, crystallographers can distinguish between enantiomers and assign the correct (R) or (S) configuration to each stereocenter. nih.gov This is crucial for structure-activity relationship studies where biological activity is often enantiomer-specific.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Elucidating Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For the starting material, this compound, HRMS would confirm its molecular formula (C₉H₉BrOS) by matching the measured mass to the calculated exact mass with a high degree of precision. nih.gov This technique is equally vital for verifying the successful synthesis of its derivatives. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, particularly for identifying reaction intermediates and understanding fragmentation pathways. nationalmaglab.orgnih.govyoutube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgnih.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. For example, studying the cyclization of this compound, MS/MS could be used to analyze the precursor ion of the starting material and the product benzothiazinone. The fragmentation pathways would reveal characteristic losses, such as the loss of a bromine radical or HBr from the precursor, and characteristic cleavages of the heterocyclic ring in the product. researchgate.net This data is invaluable for confirming the structure of reaction products and for identifying transient intermediates that may be present in the reaction mixture. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups within a molecule. researchgate.netmdpi.com It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. mdpi.com

In the context of this compound, the IR spectrum would show characteristic absorption bands for key functional groups:

S-H stretch: A weak band around 2550-2600 cm⁻¹ for the thiol group.

C=O stretch: A strong band around 1715 cm⁻¹ for the ketone.

C-Br stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.

During the cyclization to a 2H-benzo[b] txst.eduresearchgate.netthiazin-3(4H)-one derivative, significant changes in the vibrational spectrum would be observed. The S-H stretching band would disappear, and the ketone C=O band would be replaced by a new C=O stretching band for the amide (lactam) at a lower frequency (typically 1650-1680 cm⁻¹). A new N-H stretching band would also appear around 3200-3400 cm⁻¹. Further oxidation of the sulfide (B99878) in the benzothiazine ring to a sulfone would cause the appearance of strong, characteristic S=O stretching bands. researchgate.net

Table 2: Key Infrared Absorption Frequencies for Monitoring the Cyclization of this compound

Functional GroupMoleculeCharacteristic Frequency (cm⁻¹)Significance in Reaction Monitoring
S-H (thiol)Starting Material~2550Disappears as the S-atom participates in ring formation.
C=O (ketone)Starting Material~1715Disappears upon cyclization.
N-H (amide)Product~3200-3400Appears upon formation of the lactam ring.
C=O (amide/lactam)Product~1670Appears, confirming the formation of the benzothiazinone product.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Chiral Analysis

When this compound or its derivatives are chiral, chiroptical spectroscopy becomes essential for their stereochemical analysis. nih.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comnih.govresearchgate.net

VCD spectroscopy provides stereochemical information from the vibrational transitions in the infrared region. researchgate.netresearchgate.net Since VCD spectra are rich in bands corresponding to specific functional groups, they can be more sensitive to the local stereochemistry around a chiral center. nih.gov VCD is a complementary technique to ECD and is particularly useful for molecules that lack strong UV-Vis chromophores but possess chiral centers that influence their vibrational modes. nih.gov

In Situ Spectroscopy for Real-Time Reaction Monitoring and Kinetic Studies

In situ spectroscopy allows for the real-time analysis of a chemical reaction as it happens, without the need to withdraw and prepare samples. magritek.com This provides a dynamic view of the reaction, enabling the identification of transient intermediates, the determination of reaction endpoints, and the collection of data for kinetic analysis. beilstein-journals.org

NMR spectroscopy is particularly well-suited for in situ monitoring. magritek.com By placing a flow cell inside the NMR spectrometer, the reaction mixture can be continuously circulated from the reactor, allowing spectra to be acquired at regular intervals. beilstein-journals.org For the cyclization of this compound, ¹H NMR could be used to monitor the decrease in the signal intensity of the starting material's methylene protons adjacent to the bromine and simultaneously track the increase in the signal for the methylene protons of the newly formed benzothiazinone ring. This data allows for the direct calculation of reaction rates and the optimization of reaction conditions such as temperature and catalyst loading. magritek.commagritek.com

Emerging Research Directions and Future Perspectives on 1 Bromo 3 2 Mercaptophenyl Propan 2 One

Exploration of its Utility in Photochemical and Electrochemical Synthesis

The application of photochemical and electrochemical methods to 1-Bromo-3-(2-mercaptophenyl)propan-2-one opens up new avenues for its transformation that are not readily accessible through traditional thermal reactions. These techniques can offer unique reactivity patterns and improved selectivity.

Photochemical Synthesis: The α-bromoketone moiety is a known chromophore that can undergo various photochemical reactions upon irradiation with UV light. nih.gov Potential photochemical transformations of this compound include:

Carbon-Bromine Bond Cleavage: Homolytic cleavage of the C-Br bond can generate a radical intermediate. This radical can then undergo a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or intramolecular cyclization.

Photo-Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. nih.gov The photochemical variant of this reaction could provide a novel route to functionalized products.

Photoinduced Electron Transfer (PET): The presence of the thiol group could enable PET processes, leading to novel reaction pathways.

The direct synthesis of α-bromoketones from various precursors using photochemical methods has been demonstrated, highlighting the relevance of photochemistry to this class of compounds. researchgate.netnih.govchemistryviews.org

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for promoting redox reactions under mild and controlled conditions. For this compound, both reduction and oxidation processes can be envisaged:

Electrochemical Reduction: The α-bromoketone can be electrochemically reduced. This could lead to the selective cleavage of the C-Br bond to form an enolate intermediate, or the reduction of the ketone to an alcohol. wikipedia.orgresearchgate.netrsc.org The site-specific generation of enolates from α-haloketones under reductive conditions is a known strategy in organic synthesis. wikipedia.org

Electrochemical Oxidation: The thiophenol moiety can be electrochemically oxidized to form a thiyl radical or a disulfide. ingentaconnect.comacs.orgchemrxiv.orgrsc.org These reactive intermediates could then participate in intra- or intermolecular reactions. Electrochemical oxidative coupling of thiophenols with other nucleophiles has been reported. ingentaconnect.comchemrxiv.orgtue.nl

The exploration of these photochemical and electrochemical transformations could lead to the discovery of novel and efficient synthetic routes to a variety of valuable compounds derived from this compound.

Computational Design of Novel Derivatives with Tuned Reactivity or Specific Chemical Functions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for understanding and predicting the reactivity of this compound and for designing novel derivatives with tailored properties. up.ac.za

Modeling Reactivity: DFT calculations can be employed to investigate the mechanisms of the potential chemo- and regioselective transformations of this compound. For instance, the transition states for the competing intramolecular cyclization pathways (e.g., formation of different ring sizes) can be located and their energies calculated. This would provide valuable insights into the factors that govern the regioselectivity of the reaction and could guide the experimental design of selective syntheses. Computational studies on the reactivity of α-haloketones with various nucleophiles have already provided significant understanding of these reactions. up.ac.za Similarly, DFT studies of thia-Michael additions have been instrumental in elucidating reaction mechanisms. squarespace.comacs.orgacs.orgresearchgate.netrsc.org

Designing Novel Derivatives: By computationally modifying the structure of this compound, it is possible to tune its reactivity and introduce specific chemical functions. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring would alter the nucleophilicity of the thiol and the electrophilicity of the α-bromoketone, thereby influencing the rate and selectivity of its reactions. Computational screening of a library of virtual derivatives could identify promising candidates for synthesis with desired properties.

Computational MethodApplication to this compoundPredicted Outcome/Insight
Density Functional Theory (DFT)Calculation of transition state energies for intramolecular cyclizationPrediction of the most favorable cyclization pathway (regioselectivity)
DFTModeling the effect of substituents on the aromatic ringUnderstanding the electronic influence on reactivity
Molecular Dynamics (MD)Simulating the conformational landscape of the moleculeIdentifying low-energy conformers that may favor specific reaction pathways

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) with experimental and computational chemistry is a rapidly growing field with the potential to significantly accelerate the discovery and optimization of new reactions. For a molecule with multiple reactive sites like this compound, ML models could be particularly valuable.

Predicting Regioselectivity: The outcome of the intramolecular cyclization of this compound is a question of regioselectivity. ML models, particularly those based on neural networks or random forests, can be trained on datasets of similar reactions to predict the major product of a given transformation. nih.govrsc.orgresearchgate.netnih.govchemrxiv.org By featurizing the molecule based on its structural and electronic properties, an ML model could learn the complex interplay of factors that determine the regiochemical outcome.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions to maximize the yield of a desired product. By systematically varying parameters such as temperature, solvent, and catalyst in a design of experiments (DoE) approach, and using the results to train an ML model, it is possible to predict the optimal conditions for a specific transformation. This approach can significantly reduce the number of experiments required to optimize a reaction.

The development of ML models for predicting regioselectivity in various organic reactions is an active area of research, and the application of these tools to the chemistry of this compound could lead to more efficient and predictable synthetic strategies. nih.govrsc.orgresearchgate.netnih.govchemrxiv.org

Potential for Supramolecular Assembly and Host-Guest Chemistry (Focus on Chemical Interactions)

The functional groups present in this compound provide multiple sites for non-covalent interactions, suggesting its potential for use in supramolecular chemistry. wikipedia.orglongdom.orgijsr.netresearchgate.netyoutube.com These interactions can drive the self-assembly of the molecule into well-defined supramolecular structures or enable it to act as a guest or host in host-guest complexes.

Non-Covalent Interactions: The key non-covalent interactions that this compound can participate in include:

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions could lead to the formation of dimeric or polymeric structures.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems.

Supramolecular Assembly: The interplay of these non-covalent interactions could lead to the spontaneous self-assembly of this compound molecules in the solid state or in solution, forming ordered structures such as crystals, gels, or liquid crystals. The study of these assemblies could reveal novel material properties.

Host-Guest Chemistry: The molecule could potentially act as a guest, binding within the cavity of a larger host molecule through a combination of the aforementioned non-covalent interactions. Conversely, derivatives of this compound could be designed to act as hosts for specific guest molecules, with the thiol and ketone groups providing recognition sites.

The exploration of the supramolecular chemistry of this compound is a nascent area of research that could lead to the development of new functional materials and molecular recognition systems.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-(2-mercaptophenyl)propan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of brominated arylpropanones often involves nucleophilic substitution or Friedel-Crafts acylation. For example, in structurally analogous compounds, reactions between brominated propanones and thiol-containing aryl groups require precise control of temperature (e.g., 0–5°C for thiol deprotonation) and stoichiometric ratios to avoid side reactions like disulfide formation . Solvent choice (e.g., dichloromethane vs. DMF) significantly impacts reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product, as evidenced by yields ranging from 50% to 81% in similar systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for confirming the presence of the bromine substituent and the thiophenyl group. For example, the bromine atom induces distinct deshielding effects on adjacent protons (δ ~4.0–5.0 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error, critical for distinguishing isomers. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity, as demonstrated in analogous brominated ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data when modifying substituents on the aryl or propanone moieties?

  • Methodological Answer : Discrepancies in reactivity, such as unexpected side products or reduced yields, often stem from steric hindrance or electronic effects. For instance, electron-withdrawing groups (e.g., -Cl, -Br) on the aryl ring can deactivate the thiol group, slowing nucleophilic substitution. Computational tools like density functional theory (DFT) can predict charge distribution and reaction pathways, while kinetic studies (e.g., monitoring via in situ IR spectroscopy) identify rate-limiting steps . Systematic variation of substituents (e.g., -CH3_3, -OCH3_3) and comparison with crystallographic data (e.g., bond angles from SHELX-refined structures) can clarify steric contributions .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX programs address them?

  • Methodological Answer : Bromine atoms cause severe absorption effects in X-ray diffraction, complicating data collection. SHELXL refinement requires careful adjustment of absorption correction parameters (e.g., multi-scan methods) and restraint of thermal displacement parameters for the bromine atom . For twinned crystals (common in brominated compounds), SHELXD can deconvolute overlapping reflections, while SHELXE aids in phase extension for low-resolution data. Validation tools like PLATON should confirm absence of voids or disorder in the final structure .

Q. How do solvent polarity and protic/aprotic environments influence the stability of this compound during storage and reactions?

  • Methodological Answer : Brominated propanones are prone to hydrolysis in protic solvents (e.g., H2_2O, MeOH). Stability studies in anhydrous aprotic solvents (e.g., THF, DCM) show <5% degradation over 72 hours at 25°C, whereas aqueous environments lead to rapid bromide elimination. UV-Vis spectroscopy (monitoring absorbance at 280 nm) and 1^1H NMR tracking of bromine-related proton signals provide real-time degradation data. Storage under inert gas (N2_2/Ar) at −20°C in amber vials is recommended .

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